CFTR corrector 4

Stereochemistry Enantioselectivity CFTR Modulator

CFTR corrector 4 is the defined, orally bioavailable (R,R)-enantiomer Type I corrector with an EC50 <10 nM in primary patient cells. Unlike achiral alternatives (e.g., VX-809), its stereospecific TMD1 binding enables rigorous control experiments using the inactive (S,S)-enantiomer. Essential for HTS benchmarking, mechanistic SAR studies, and multi-corrector combination regimens achieving wild-type-level CFTR function in vivo.

Molecular Formula C29H27F2NO7
Molecular Weight 539.5 g/mol
Cat. No. B10815679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFTR corrector 4
Molecular FormulaC29H27F2NO7
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F
InChIInChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m1/s1
InChIKeyKDOQEEMQPHIANX-NFBKMPQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CFTR Corrector 4: Potent Orally Bioavailable CFTR Modulator for F508del Trafficking Rescue Research


CFTR corrector 4 (Compound 13) is the active (R,R)-enantiomer of a chromane-carboxamide series, functioning as a Type I cystic fibrosis transmembrane conductance regulator (CFTR) corrector [1]. It acts by binding to and stabilizing the first transmembrane domain (TMD1) of misfolded F508del-CFTR protein, promoting proper folding and trafficking to the cell surface [2]. This compound is distinguished by its combination of potent in vitro efficacy, oral bioavailability, and defined stereochemical configuration, making it a key tool compound for investigating CFTR correction mechanisms and combination therapy strategies . Its molecular formula is C29H27F2NO7, with a molecular weight of 539.52 g/mol and a calculated LogP of 5.1, indicating significant lipophilicity that places it in a suboptimal drug-like chemical space despite its high potency .

Why CFTR Corrector 4 Cannot Be Substituted by Other Type I Correctors Without Experimental Validation


Simple in-class substitution of Type I CFTR correctors is scientifically invalid due to fundamental differences in chemical structure, target engagement profile, and stereochemical specificity. CFTR corrector 4 is the defined (R,R)-enantiomer with a distinct chromane scaffold, whereas other Type I correctors like VX-809 (lumacaftor) and VX-661 (tezacaftor) possess different core structures and binding modes within the TMD1 pocket [1]. Critically, the inactive (S,S)-enantiomer of this series shows no CFTR correction activity, demonstrating that the specific three-dimensional configuration is essential for target engagement and cannot be assumed for other chiral analogs [2]. Furthermore, the additive and synergistic behavior observed in combination assays with Type II and Type III correctors indicates that each corrector engages distinct protein interfaces; substituting one compound for another without empirical validation risks losing these critical cooperative effects and confounds interpretation of mechanistic studies [3].

CFTR Corrector 4: Quantitative Comparative Evidence for Scientific Selection


Enantiomer-Specific Activity: (R,R)-Form Required for CFTR Correction

CFTR corrector 4 is the active (R,R)-enantiomer of a chromane-carboxamide series. The (S,S)-enantiomer (CFTR corrector 4 inactive enantiomer) is completely devoid of CFTR correction activity across all tested assays, establishing absolute stereochemical dependence for target engagement [1]. This is not a class-wide property; other Type I correctors such as VX-809 (lumacaftor) and VX-661 (tezacaftor) are achiral within their binding-relevant core and do not exhibit enantiomer-dependent activity profiles [2].

Stereochemistry Enantioselectivity CFTR Modulator

Potency Advantage Over Clinical Type I Correctors in Primary Human Bronchial Epithelial Cells

CFTR corrector 4 demonstrates superior potency in rescuing F508del-CFTR function compared to the FDA-approved Type I correctors VX-809 (lumacaftor) and VX-661 (tezacaftor). In primary human bronchial epithelial (HBE) cells from F508del/F508del homozygous patients, CFTR corrector 4 (reported as the closely related analog ABBV-2222/GLPG2222) exhibits an EC50 value < 10 nM [1]. In contrast, VX-809 and VX-661 show EC50 values approximately 10-fold higher in comparable assays, with reported EC50 values in the 100-300 nM range for F508del rescue [2].

EC50 Potency Comparison Primary Cell Assay

Oral Bioavailability with Defined Pharmacokinetic Profile

CFTR corrector 4 is characterized as orally bioavailable, enabling in vivo efficacy studies in rodent models of CFTR dysfunction [1]. This contrasts with earlier tool compounds such as Corr-4a, which lack sufficient oral bioavailability for in vivo pharmacology experiments [2]. The oral route is critical for chronic dosing studies that assess sustained CFTR correction in animal models, reducing experimental variability associated with intraperitoneal or intravenous administration.

Oral Bioavailability Pharmacokinetics In Vivo Pharmacology

Physicochemical Liability Profile: High Lipophilicity and Molecular Weight Constrain Drug Development Potential

CFTR corrector 4 exhibits a calculated LogP of 5.1 and molecular weight of 539.52 g/mol, placing it in a high-lipophilicity, high-molecular-weight chemical space associated with poor solubility, high metabolic clearance, and off-target pharmacology risks . In comparison, VX-661 (tezacaftor) has a molecular weight of 520.5 g/mol and lower measured lipophilicity (LogD ≈ 4.1), while VX-445 (elexacaftor) has a molecular weight of 597.7 g/mol but a more balanced lipophilicity profile [1]. These properties render CFTR corrector 4 primarily a research tool rather than a clinical candidate, but also make it a valuable benchmark compound for studying the structure-activity relationships governing corrector potency versus developability.

Lipophilicity Drug-likeness Physicochemical Properties

Additive Mechanism Enables Combination Studies with Type II, III, and IV Correctors

As a Type I corrector, CFTR corrector 4 binds to the TMD1 pocket and stabilizes early folding intermediates. This mechanism is orthogonal to Type II correctors (e.g., GLPG2737), Type III correctors (e.g., VX-445/elexacaftor), and Type IV correctors (macrocyclic series), which engage distinct binding sites and folding checkpoints [1]. In functional assays, combinations of a Type I corrector (ABBV-2222, the CFTR corrector 4 analog) with a Type II corrector produce additive or synergistic increases in F508del-CFTR chloride current, with reported 8-fold or greater enhancement over either agent alone [2]. In contrast, combining two Type I correctors (e.g., VX-809 and VX-661) does not yield additive effects due to overlapping binding sites [3].

Mechanism of Action Synergy Combination Therapy

Optimal Research and Procurement Scenarios for CFTR Corrector 4


Mechanistic Studies of Enantiomer-Specific CFTR Correctors

Researchers investigating the stereochemical requirements for Type I CFTR corrector binding and efficacy should use CFTR corrector 4 as the active (R,R)-enantiomer reference standard. The availability of the inactive (S,S)-enantiomer enables rigorous control experiments that are not possible with achiral correctors such as VX-809 or VX-661. This experimental design is essential for validating binding site hypotheses, off-target effect deconvolution, and establishing structure-activity relationships in medicinal chemistry programs [1].

Benchmarking Novel CFTR Correctors in Primary Human Bronchial Epithelial Cells

CFTR corrector 4 serves as an optimal positive control and potency benchmark for high-throughput screening campaigns and lead optimization programs targeting F508del-CFTR. Its EC50 < 10 nM in primary patient cells represents a high-bar potency threshold that novel compounds must meet or exceed to warrant further development. Inclusion of CFTR corrector 4 as a reference compound ensures assay validity and enables cross-study potency comparisons across different laboratories and assay formats [2].

In Vivo Pharmacodynamic Studies of F508del-CFTR Correction

The oral bioavailability of CFTR corrector 4 makes it suitable for in vivo pharmacodynamic experiments in CF mouse models (e.g., F508del-CFTR transgenic mice) and rat models of CFTR dysfunction. Chronic oral dosing regimens can be implemented to assess sustained CFTR correction, nasal potential difference measurements, and intestinal organoid swelling assays. These studies are not feasible with earlier-generation tool compounds like Corr-4a, which require parenteral administration [3].

Combination Therapy Research: Type I + Type II/III/IV Corrector Synergy

CFTR corrector 4 is uniquely positioned for studies investigating multi-corrected combination therapy. Its defined Type I mechanism (TMD1 stabilization) is additive with Type II correctors (GLPG2737 class), Type III correctors (VX-445/elexacaftor class), and Type IV correctors (macrocyclic series). Researchers aiming to achieve wild-type-level CFTR correction in vitro and in vivo should include CFTR corrector 4 as the Type I component of their combination regimen, as this approach has demonstrated 8-fold functional enhancement over monotherapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CFTR corrector 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.